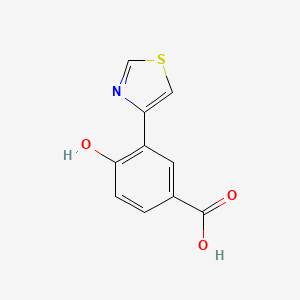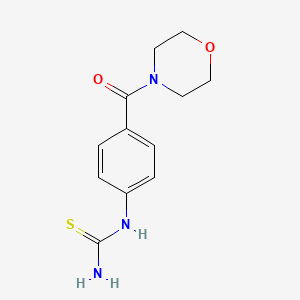
N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(テトラヒドロ-2H-ピラン-4-イル)テトラヒドロ-2H-ピラン-3,4-ジアミン二塩酸塩は、2つのテトラヒドロピラン環を持つユニークな構造を持つ化学化合物です。
準備方法
合成経路と反応条件
N4-(テトラヒドロ-2H-ピラン-4-イル)テトラヒドロ-2H-ピラン-3,4-ジアミン二塩酸塩の合成は、一般的に、テトラヒドロピラン誘導体を適切なアミンと制御された条件下で反応させることから行われます。 一般的な方法の1つは、ラネーニッケルなどの触媒を用いてジヒドロピランを水素化する反応です 。反応条件には、目的の生成物を得るために、特定の温度と圧力が含まれることがよくあります。
工業的生産方法
この化合物の工業的生産には、反応条件を一定に維持するために連続フロー反応器を使用する、大規模な水素化プロセスが含まれる場合があります。高度な触媒と最適化された反応パラメータを使用することで、最終生成物の高収率と高純度が保証されます。
化学反応の分析
反応の種類
N4-(テトラヒドロ-2H-ピラン-4-イル)テトラヒドロ-2H-ピラン-3,4-ジアミン二塩酸塩は、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: 水性媒体中の硝酸セリウムアンモニウム。
還元: パラジウムまたは白金触媒を用いた水素ガス。
置換: 制御された温度と溶媒下でのさまざまな求核試薬または求電子試薬。
生成される主な生成物
これらの反応から生成される主な生成物は、さまざまな置換されたテトラヒドロピラン誘導体であり、合成化学および医薬品用途でさらに使用することができます。
科学研究への応用
N4-(テトラヒドロ-2H-ピラン-4-イル)テトラヒドロ-2H-ピラン-3,4-ジアミン二塩酸塩は、いくつかの科学研究用途を持っています。
科学的研究の応用
N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride has several scientific research applications:
作用機序
N4-(テトラヒドロ-2H-ピラン-4-イル)テトラヒドロ-2H-ピラン-3,4-ジアミン二塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。 関与する経路には、細胞機能を調節するシグナル伝達機構が含まれることがよくあります .
類似の化合物との比較
類似の化合物
テトラヒドロ-2H-ピラン-4-アミン: 類似の構造的特徴を持つ関連化合物です.
4-(ピリジン-4-オキシ)-3-(テトラヒドロ-2H-ピラン-4-イル)-ピラゾール: テトラヒドロピラン環を持つ別の化合物で、ALK5阻害剤として使用されます.
独自性
N4-(テトラヒドロ-2H-ピラン-4-イル)テトラヒドロ-2H-ピラン-3,4-ジアミン二塩酸塩は、その2つのテトラヒドロピラン環が、特定の化学的性質と反応性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-4-amine: A related compound with similar structural features.
4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole: Another compound with a tetrahydropyran ring, used as an ALK5 inhibitor.
Uniqueness
N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is unique due to its dual tetrahydropyran rings, which confer specific chemical properties and reactivity
特性
分子式 |
C10H22Cl2N2O2 |
|---|---|
分子量 |
273.20 g/mol |
IUPAC名 |
4-N-(oxan-4-yl)oxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c11-9-7-14-6-3-10(9)12-8-1-4-13-5-2-8;;/h8-10,12H,1-7,11H2;2*1H |
InChIキー |
AVDODKOOOSAZCH-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NC2CCOCC2N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


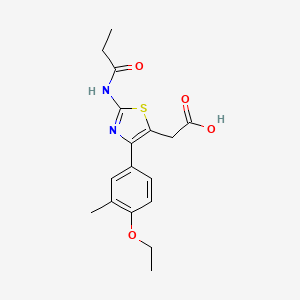
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)



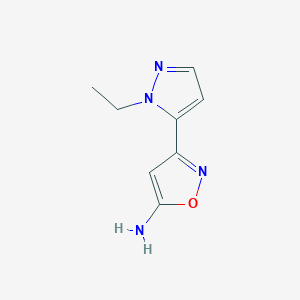
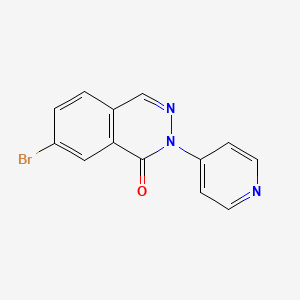
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
